molecular formula C17H24ClNO4 B1623883 Convolamine hydrochloride CAS No. 5896-59-3

Convolamine hydrochloride

Cat. No.: B1623883
CAS No.: 5896-59-3
M. Wt: 341.8 g/mol
InChI Key: BGPGVBLFHMZCNG-LIWIJTDLSA-N
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Description

Convolamine hydrochloride is a tropane alkaloid derived from the plant Convolvulus pluricaulis. This compound is known for its neuroprotective and cognitive-enhancing properties. It has been studied for its potential therapeutic applications in treating neurodegenerative diseases and cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Convolamine hydrochloride can be synthesized through the methylation of convolvine, another tropane alkaloid. The process involves the reaction of convolvine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods: Industrial production of this compound involves the extraction of convolvine from the plant Convolvulus pluricaulis, followed by its methylation. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate convolvine, which is subsequently methylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Convolamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Convolamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing various tropane derivatives.

    Biology: Studies have shown its neuroprotective effects, making it a valuable compound for research on neurodegenerative diseases.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is used in the development of pharmaceuticals and as a research tool in neuropharmacology.

Mechanism of Action

Convolamine hydrochloride acts as a positive modulator of the sigma-1 receptor, a protein involved in neuroprotection and cognitive function. By binding to this receptor, this compound enhances its activity, leading to improved cellular resilience and cognitive function. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and stress response .

Comparison with Similar Compounds

    Convolvine: A precursor to convolamine hydrochloride, convolvine shares similar neuroprotective properties but lacks the enhanced cognitive effects of this compound.

    Scopolamine: Another tropane alkaloid, scopolamine has anticholinergic properties and is used to treat motion sickness and postoperative nausea. Unlike this compound, scopolamine does not modulate the sigma-1 receptor.

    Atropine: Similar to scopolamine, atropine is an anticholinergic agent used to treat bradycardia and as a pre-anesthetic. .

Uniqueness: this compound’s unique ability to modulate the sigma-1 receptor sets it apart from other tropane alkaloids. This property makes it particularly valuable for research and potential therapeutic applications in neurodegenerative diseases and cognitive disorders .

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3;/h4,7-8,12-14H,5-6,9-10H2,1-3H3;1H/t12-,13+,14?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGVBLFHMZCNG-LIWIJTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423559
Record name Convolamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5896-59-3
Record name Convolamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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